![molecular formula C17H25N3O5S B2995059 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034283-79-7](/img/structure/B2995059.png)
4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a sulfonamide derivative. Sulfonamides are a group of compounds that contain a functional group called a sulfonamide, which consists of a sulfur atom connected to two oxygen atoms and one nitrogen atom . They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would have a benzodioxine ring, a sulfonamide group, and a piperidine ring, among other features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of sulfonamides include moderate water solubility, stability under normal conditions, and the ability to form salts with both acids and bases .科学的研究の応用
Synthesis and Biological Activity
The synthesis and evaluation of carboxamide derivatives have been extensively studied, showing significant cytotoxic activities against various cancer cell lines. For instance, a study demonstrated the potent cytotoxicity of certain carboxamide derivatives against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. These findings highlight the potential of carboxamide derivatives in cancer therapy (Deady et al., 2003; Deady et al., 2005).
Material Science Applications
Research has also explored the incorporation of sulfonamide and carboxamide groups into polymeric materials. A study on aromatic polyamides based on ether-sulfone-dicarboxylic acids revealed the preparation of polymers with high inherent viscosities and good solubility in polar solvents. These materials exhibited high thermal stability and could be potential candidates for advanced material applications (Hsiao & Huang, 1997).
Medicinal Chemistry and Drug Design
The sulfonamide group is a critical functional group in drug design, appearing in many marketed drugs. Its role in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase, exemplifies its importance in medicinal chemistry. Despite historical concerns about sulfonamide-related toxicities, modern research clarifies that the sulfonamide group is both essential and safe for use in drug development (Kalgutkar et al., 2010; Smith & Jones, 2008).
Antimicrobial and Enzyme Inhibition Studies
Several studies have synthesized and tested the biological activities of sulfonamide derivatives, showing their potential as antimicrobial agents and enzyme inhibitors. For example, novel benzhydrylpiperazine derivatives were evaluated for their cytotoxic activities against various cancer cell lines, indicating the versatility of sulfonamide derivatives in developing new therapeutic agents (Gurdal et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-19(2)17(21)20-7-5-13(6-8-20)12-18-26(22,23)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBIZYNFKOIVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

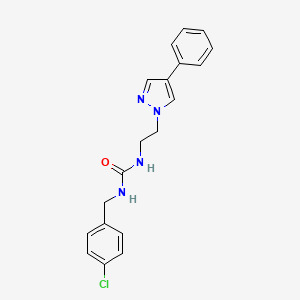



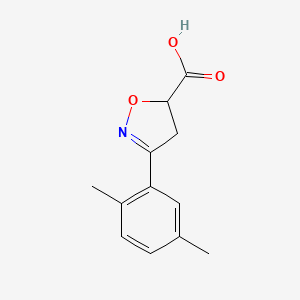
![N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2994984.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994987.png)
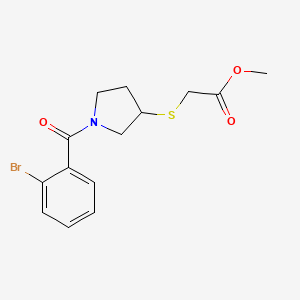
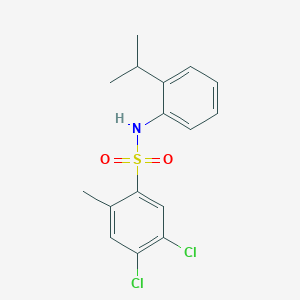
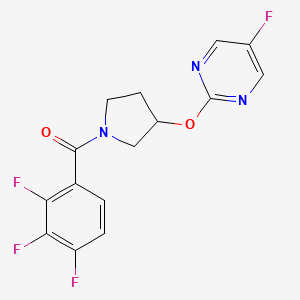
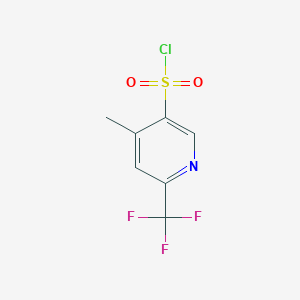
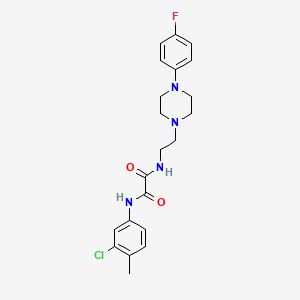
![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)
